7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound characterized by a unique structure where an indoline and a pyrrolidinone ring are fused together with a fluorine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves a (3 + 2) cycloaddition reaction. This reaction can be promoted by either Lewis base or Brønsted base catalysts. For instance, using a Lewis base such as PCy3 (tricyclohexylphosphine) can yield the desired product with excellent diastereoselectivity . Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be employed to achieve good yields .
Industrial Production Methods: While specific industrial production methods for 7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one are not extensively documented, the scalable synthesis would likely involve optimizing the aforementioned cycloaddition reactions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace the fluorine atom or other substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Halogenating agents like NBS (N-bromosuccinimide) or nucleophiles like NaOH (sodium hydroxide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the fluorine position.
Scientific Research Applications
7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds share a similar core structure but differ in the position of the spiro linkage and the presence of substituents.
Spirocyclic oxindoles: These compounds have a spiro linkage involving an oxindole moiety and are known for their biological activity and synthetic utility.
Uniqueness: 7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C11H11FN2O |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
7-fluorospiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H11FN2O/c12-8-3-1-2-7-9(8)14-10(15)11(7)4-5-13-6-11/h1-3,13H,4-6H2,(H,14,15) |
InChI Key |
HYLHXNHERFZTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C3=C(C(=CC=C3)F)NC2=O |
Origin of Product |
United States |
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